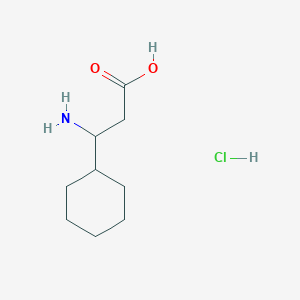

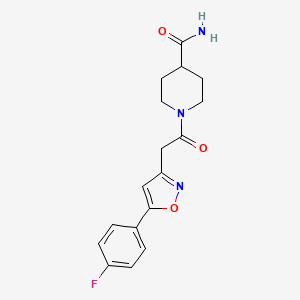

![molecular formula C15H20N2O3S B2942280 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868370-28-9](/img/structure/B2942280.png)

(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are known for their electron-deficient system, high oxidative stability, and rigid planar structure, enabling efficient intermolecular π–π overlap . These properties make them appealing for applications in organic electronics .

Synthesis Analysis

Benzo[d]thiazoles can be synthesized through various methods. For instance, one method involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The parent thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This structure is often expanded with aryl-functionalized derivatives .Chemical Reactions Analysis

Benzo[d]thiazoles can undergo various chemical reactions. For example, they can be used to synthesize 1,2,3-triazole derivatives through 1,3-dipolar cycloaddition .Aplicaciones Científicas De Investigación

Antitumor and Antioxidant Agents

Research involving thiazole derivatives, closely related to (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide, has shown significant promise in the development of antitumor and antioxidant agents. For instance, derivatives of thienopyrimidines, which share a structural similarity, have demonstrated high inhibition of Hep-G2 cell growth, indicating potential as specific antitumor agents against liver cancer cells (Aly et al., 2010).

Antimicrobial Activity

Another important application area is in antimicrobial research. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, structurally related to our compound of interest, have been synthesized and exhibited significant antimicrobial activity (Spoorthy et al., 2021).

Stability and Reactivity of Thiazol-2-ylidenes

The stability and reactivity of thiazol-2-ylidenes, which are structurally related to this compound, are also of significant interest. For example, studies on a stable thiazol-2-ylidene have provided insights into the stability of such compounds, which is crucial for their potential applications in various fields (Arduengo et al., 1997).

Synthesis of Isothiazole Carbenes

The synthesis of isothiazole carbenes, which are related to the thiazolylidene structure, has been explored. This research is relevant for understanding the chemical properties and potential applications of thiazole derivatives in various scientific fields (Wolf et al., 2007).

Tautomerism in Thiazole Derivatives

The study of tautomerism in thiazole derivatives, such as distinguishing tautomerism in the crystal structure of related compounds, provides valuable insights into the chemical behavior of these molecules, which is essential for their application in scientific research (Li et al., 2014).

Antiviral Agents

Thiazolides, which are structurally similar to this compound, have shown potential as novel antiviral agents. For example, some thiazolides have been synthesized and tested for their activity against hepatitis B virus replication (Stachulski et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-6-17-12-10(19-4)7-8-11(20-5)13(12)21-15(17)16-14(18)9(2)3/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHAVAOQMULIFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2942199.png)

![2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid](/img/structure/B2942201.png)

![(4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2942205.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2942214.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2942217.png)

![1-[Phenyl(phenylsulfanyl)methyl]benzotriazole](/img/structure/B2942218.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2942219.png)